molecular formula C8H8N2O3 B6250968 5-(methylcarbamoyl)pyridine-2-carboxylic acid CAS No. 1154914-12-1

5-(methylcarbamoyl)pyridine-2-carboxylic acid

Cat. No.: B6250968
CAS No.: 1154914-12-1
M. Wt: 180.16 g/mol
InChI Key: WQEOSYMENPCTCC-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Bioactive Compound Design

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in the design of bioactive compounds and pharmaceuticals. nih.gov Its structural similarity to benzene (B151609) allows it to engage in pi-stacking interactions, while the nitrogen atom introduces polarity, improves aqueous solubility, and provides a site for hydrogen bonding—all desirable properties for drug candidates. nih.gov This "privileged scaffold" is found in a multitude of natural products, including vitamins like niacin and vitamin B6, as well as in numerous FDA-approved drugs. nih.gov The versatility of the pyridine core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's pharmacological profile to achieve desired therapeutic effects. nih.gov Consequently, pyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov

Overview of Carbamoyl (B1232498) Functionalities in Structure-Activity Relationships

The carbamoyl group (-C(=O)NH-) is a crucial functional group in medicinal chemistry, significantly influencing a molecule's ability to interact with biological targets. This moiety is an excellent hydrogen bond donor and acceptor, which allows it to form strong and specific interactions with proteins and enzymes, a key aspect of its biological activity. The planarity of the amide bond within the carbamoyl group also imparts a degree of rigidity to the molecular structure, which can be advantageous for fitting into a specific binding site. Structure-activity relationship (SAR) studies frequently explore modifications of the carbamoyl group to optimize a compound's potency and selectivity. nih.govresearchgate.net The substituents on the carbamoyl nitrogen can be altered to probe the steric and electronic requirements of the target's binding pocket, leading to the development of more effective therapeutic agents. mdpi.com

Specific Research Focus: 5-(methylcarbamoyl)pyridine-2-carboxylic acid and its Chemical Space

The compound this compound belongs to the class of pyridine dicarboxylate derivatives, which are compounds bearing two carboxyl-related functional groups on a pyridine ring. nih.gov While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical space can be understood by examining its constituent parts and related analogues.

The structure features a pyridine ring substituted at the 2-position with a carboxylic acid and at the 5-position with a methylcarbamoyl group. This arrangement makes it an unsymmetrical derivative of pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid). nih.govnih.gov Derivatives of pyridine-2,5-dicarboxylic acid and related pyridine dicarboxamides are explored for their ability to act as chelating agents for metal ions and to form complex supramolecular structures through hydrogen bonding. nih.gov

The synthesis of this compound would likely originate from pyridine-2,5-dicarboxylic acid or its corresponding esters. A common synthetic strategy would involve the selective mono-amidation of the carboxylic acid at the 5-position with methylamine, followed by hydrolysis of the ester at the 2-position, or vice-versa. The differential reactivity of the two carboxylic acid positions is key to such a selective synthesis.

Research into related pyridine carboxamides has shown their potential in various therapeutic areas. For instance, imidazo[1,2-a]pyridine-8-carboxamides have been investigated as novel antimycobacterial agents. nih.gov The biological activity of such compounds is highly dependent on the nature and position of the substituents on the pyridine ring and the carboxamide group. nih.gov Therefore, this compound represents a specific point in a broader chemical space of interest for developing new bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1154914-12-1

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

5-(methylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c1-9-7(11)5-2-3-6(8(12)13)10-4-5/h2-4H,1H3,(H,9,11)(H,12,13)

InChI Key

WQEOSYMENPCTCC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Pyridine-2-carboxylic Acid Core

The synthesis of the foundational pyridine-2-carboxylic acid structure is a critical first step in obtaining 5-(methylcarbamoyl)pyridine-2-carboxylic acid. Various strategies have been developed for the construction of this heterocyclic core, relying on a range of precursor compounds and catalytic systems.

Precursor Compounds and Starting Materials

A key precursor for the synthesis of the target molecule's core is pyridine-2,5-dicarboxylic acid , also known as isocinchomeronic acid. nih.govwikipedia.orgchemicalbook.com This readily available starting material possesses the necessary carboxylic acid groups at the 2- and 5-positions of the pyridine (B92270) ring, setting the stage for subsequent functionalization. The synthesis of pyridine-2,5-dicarboxylic acid itself can be achieved through various routes, including the oxidation of appropriately substituted pyridine derivatives.

Alternative approaches to the pyridine core can involve multi-component reactions, which offer the advantage of building complexity in a single step. For instance, the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles can yield pyrazolo[3,4-b]quinolinones, which are structurally related to the pyridine core. nih.gov While not a direct route to the target molecule, these methods highlight the versatility of building substituted pyridine rings from simpler acyclic or heterocyclic precursors.

Catalytic Approaches in Pyridine Ring Synthesis

Catalysis plays a crucial role in the efficient synthesis of pyridine rings. While many methods rely on pre-functionalized starting materials, catalytic approaches enable the construction of the pyridine core from more fundamental building blocks. For example, pyridine-2-carboxylic acid can act as a bifunctional organocatalyst in certain reactions, showcasing the catalytic potential inherent in the target scaffold itself. nih.gov

The synthesis of substituted pyridine-2,6-dicarboxylic acid derivatives has been achieved through a one-pot reaction involving pyruvates, aldehydes, and a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then reacted with ammonium acetate. oist.jp This method, which proceeds under mild conditions with high atom economy, demonstrates a catalytic strategy for constructing the pyridine dicarboxylic acid framework. oist.jp Furthermore, coordination polymers constructed from pyridine-dicarboxylic acid linkers have been shown to have catalytic activity, for instance, in the Knoevenagel condensation. acs.org

Introduction of the 5-(methylcarbamoyl) Moiety

With the pyridine-2-carboxylic acid core in hand, the next critical transformation is the introduction of the methylcarbamoyl group at the 5-position. This is typically achieved through amide bond formation reactions.

Amide Bond Formation Reactions (e.g., Acyl Chloride Method)

A common and effective method for the formation of the amide bond is the acyl chloride method . nih.govresearchgate.netnih.gov This two-step process involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction of this intermediate with the desired amine.

In the context of synthesizing this compound from pyridine-2,5-dicarboxylic acid, a selective reaction is required. A plausible synthetic route would involve the protection of the carboxylic acid at the 2-position, followed by the conversion of the 5-carboxylic acid to its corresponding acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govresearchgate.netnih.gov The resulting acyl chloride is then reacted with methylamine (CH₃NH₂) to form the desired N-methylamide. Subsequent deprotection of the 2-carboxylic acid group would yield the final product. The reaction with the amine is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. ncert.nic.in

The general scheme for this transformation is as follows:

Protection of the 2-carboxylic acid group of pyridine-2,5-dicarboxylic acid.

Activation of the 5-carboxylic acid group to an acyl chloride using a chlorinating agent.

Amination of the acyl chloride with methylamine.

Deprotection of the 2-carboxylic acid group.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Several factors can be adjusted to achieve this. eurekalert.orgtohoku.ac.jp

For the acyl chloride formation, the choice of chlorinating agent, solvent, and temperature can significantly impact the reaction's efficiency. Similarly, for the amidation step, the stoichiometry of the reactants, the type of base used, the reaction temperature, and the solvent all play a role.

Recent advancements in amide bond formation have explored novel one-pot reactions that avoid the need for harsh conditions. For example, the use of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst with di-tert-butyl dicarbonate (Boc₂O) has been shown to be effective for the N-acylation of less reactive nitrogen-containing heterocyclic compounds with carboxylic acids. eurekalert.orgtohoku.ac.jp Such methods could potentially be adapted for the synthesis of this compound, offering a milder and more efficient alternative to the traditional acyl chloride route.

The table below summarizes key parameters that are often optimized in amide bond formation reactions.

ParameterConsiderationsPotential Impact on Yield and Purity
Coupling Reagent Choice between traditional methods (e.g., SOCl₂) and modern coupling agents (e.g., HATU, HOBt).Can affect reaction rate, yield, and minimize side reactions.
Solvent Polarity and aprotic/protic nature of the solvent.Influences solubility of reactants and can affect reaction mechanism.
Base Use of organic bases (e.g., pyridine, triethylamine) to scavenge acid byproducts.Prevents protonation of the amine and drives the reaction to completion.
Temperature Reaction temperature can influence reaction rate and selectivity.Higher temperatures can increase reaction speed but may also lead to side products.
Stoichiometry Molar ratios of the carboxylic acid, amine, and coupling reagents.Optimizing ratios can maximize the conversion of the limiting reagent.

Derivatization and Analogue Synthesis of Pyridine Carboxamides

The synthesis of derivatives and analogues of this compound is of interest for exploring structure-activity relationships in various applications. nih.gov The core structure offers several sites for modification.

The carboxylic acid group at the 2-position can be converted into a variety of other functional groups. For example, it can be esterified or converted into other amides by reacting with different alcohols or amines, respectively. nih.gov This allows for the introduction of a wide range of substituents, altering the molecule's polarity, size, and hydrogen bonding capabilities.

The pyridine ring itself can also be a target for derivatization. Electrophilic aromatic substitution reactions can be used to introduce substituents onto the ring, although the directing effects of the existing electron-withdrawing groups must be considered. Alternatively, functional groups on the pyridine ring can be introduced at an earlier stage of the synthesis, starting from a more highly substituted pyridine precursor.

Furthermore, the methyl group on the carbamoyl (B1232498) moiety can be replaced with other alkyl or aryl groups to generate a library of N-substituted analogues. This can be achieved by using different primary or secondary amines in the amide bond formation step.

The table below provides examples of potential derivatization strategies.

Site of DerivatizationType of ReactionPotential New Functional Group
2-Carboxylic AcidEsterification-COOR (Ester)
Amidation-CONR₂ (Amide)
Pyridine RingHalogenation-Cl, -Br, -I
Nitration-NO₂
5-Methylcarbamoyl GroupN-Alkylation/Arylation-CONH-R (where R is a different alkyl or aryl group)

Modifications at the Pyridine Ring for Positional Isomers

The synthesis of positional isomers of pyridine-containing compounds is a key strategy to modulate their physicochemical and biological properties. A common approach involves the condensation of a pyridine dicarboxylic acid derivative with variously substituted amines. While direct modification of the this compound ring is not extensively detailed, analogous syntheses provide a clear blueprint for achieving such diversity.

Research has demonstrated the successful synthesis of a series of monoamide isomers by reacting 6-(methoxycarbonyl)pyridine-2-carboxylic acid with different positional isomers of 2-amino-N-methylpyridine. ukm.edu.mynih.gov This methodology, centered on the formation of an amide bond, directly influences the substitution pattern on one of the pyridine rings in the final product.

The synthesis is typically initiated by activating the carboxylic acid. A suspension of the starting material, such as 6-(methoxycarbonyl)pyridine-2-carboxylic acid, is refluxed in a solvent like dichloromethane with thionyl chloride and a catalytic amount of dimethylformamide (DMF). ukm.edu.mynih.gov This step converts the carboxylic acid to a more reactive acyl chloride intermediate. Following the removal of the solvent, the acyl chloride is redissolved and reacted with a specific positional isomer of an aminopyridine (e.g., 2-amino-3-methyl pyridine) in the presence of a base like triethylamine. ukm.edu.mynih.gov The reaction mixture is refluxed for an extended period, typically 24 hours, to ensure completion. ukm.edu.my

The resulting product is then purified using techniques such as column chromatography on silica gel. ukm.edu.mynih.gov This synthetic route has been shown to produce moderate to good yields, generally ranging from 70-88%. ukm.edu.my By systematically changing the aminopyridine reactant, a library of positional isomers can be generated. ukm.edu.mynih.gov

Product (Positional Isomer)Amine ReactantReported Yield
6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester2-amino-3-methyl pyridine70-88%
6-(4-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester2-amino-4-methyl pyridine70-88%
6-(5-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester2-amino-5-methyl pyridine70-88%
6-(6-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester2-amino-6-methyl pyridine70-88%

Carboxylic Acid Esterification and Amidation

The carboxylic acid group at the 2-position of the pyridine ring is a prime site for chemical modification, readily undergoing esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating derivatives with diverse applications.

Amidation:

The conversion of the carboxylic acid to an amide is a common and crucial transformation. The most prevalent method involves the activation of the carboxylic acid to a more reactive intermediate, which is then treated with an amine. lookchemmall.commdpi.com A standard procedure is the formation of an acyl chloride. mdpi.com This can be achieved by reacting the pyridine carboxylic acid with reagents such as thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF. nih.govmdpi.com The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form the corresponding amide. This method is widely applicable for the synthesis of a variety of pyridine-2-carboxamides. mdpi.com

Alternative coupling agents have also been developed to facilitate amidation under mild conditions. lookchemmall.com Reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of both aliphatic and aromatic carboxylic acids. lookchemmall.com Furthermore, heterogeneous catalysts such as niobium(V) oxide (Nb2O5) have demonstrated high activity for the direct amidation of carboxylic acids with less reactive amines. researchgate.net

Esterification:

Esterification of pyridine carboxylic acids can be accomplished through several synthetic routes. The choice of method often depends on the complexity of the substrate and the desired reaction conditions.

Acid-Catalyzed Esterification: A traditional method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com The reaction is typically carried out at reflux temperatures. This process can be adapted into a cyclic process where the residue containing the catalyst can be reused for subsequent esterifications. google.com

Acyl Chloride Method: Similar to amidation, the carboxylic acid can be converted to its acyl chloride, which then reacts with an alcohol to form the ester. This is a versatile method for synthesizing pyridine-carboxylate derivatives. nih.gov

Mixed Anhydride Method: This approach involves the formation of a mixed anhydride, which serves as the activated species. For instance, reacting the carboxylic acid with 2-methyl-6-nitrobenzoic anhydride can yield the desired ester upon reaction with an alcohol and has been reported to give good yields. nih.govorganic-chemistry.org The Yamaguchi esterification is a specific example of this, using 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then reacts with an alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.org This method is known for its mild conditions and suitability for highly functionalized molecules. organic-chemistry.org

TransformationMethodKey ReagentsGeneral Application
AmidationAcyl Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), DMF (cat.)Broadly applicable for reaction with primary and secondary amines. mdpi.com
AmidationCoupling Agent(4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esterMild conditions for aliphatic and aromatic carboxylic acids. lookchemmall.com
EsterificationAcid CatalysisAlcohol (e.g., butanol), Sulfuric acid (H₂SO₄)Classic method, suitable for scalable, cyclic processes. google.com
EsterificationMixed Anhydride (Yamaguchi)2,4,6-trichlorobenzoyl chloride, Triethylamine, Alcohol, DMAPMild conditions, suitable for complex and sensitive substrates. organic-chemistry.org
EsterificationMixed Anhydride2-methyl-6-nitrobenzoic anhydride, AlcoholGenerally provides good yields for pyridine-carboxylates. nih.gov

Molecular Characterization and Structural Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in determining the molecular structure of 5-(methylcarbamoyl)pyridine-2-carboxylic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the amide and carboxylic acid groups. The three aromatic protons on the pyridine ring would likely appear in the downfield region (typically δ 7.5-9.0 ppm) with splitting patterns determined by their coupling with adjacent protons. The methyl protons of the carbamoyl (B1232498) group would likely appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region (around δ 2.5-3.0 ppm). The amide (NH) and carboxylic acid (OH) protons would be expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments. The carbonyl carbons of the carboxylic acid and the amide functional groups would be expected to resonate at the most downfield shifts (in the range of δ 160-180 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), and the methyl carbon would be found in the upfield region (around δ 20-30 ppm).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Proton Type Expected Chemical Shift (ppm)
Pyridine-H7.5 - 9.0
Amide-NHVariable (broad)
Carboxylic Acid-OHVariable (broad)
Methyl-CH₃2.5 - 3.0
Carbon Type Expected Chemical Shift (ppm)
Carboxylic Acid C=O165 - 185
Amide C=O160 - 180
Pyridine-C120 - 150
Methyl-C20 - 30

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which often overlaps with the N-H stretching of the amide group (around 3300-3500 cm⁻¹). A strong, sharp absorption peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid, while the amide C=O stretch (Amide I band) would likely appear around 1650-1680 cm⁻¹. The N-H bending of the amide (Amide II band) would be expected in the region of 1550-1640 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would likely show absorption bands in the UV region, arising from π→π* and n→π* electronic transitions within the pyridine ring and the carbonyl groups. The exact wavelengths of maximum absorption (λmax) would be influenced by the solvent polarity.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
AmideN-H Stretch3300 - 3500
Carboxylic AcidC=O Stretch1700 - 1730
AmideC=O Stretch (Amide I)1650 - 1680
AmideN-H Bend (Amide II)1550 - 1640

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (molar mass: 180.15 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 180. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, mass = 45), the methylcarbamoyl group (-CONHCH₃, mass = 58), or smaller fragments such as water (-H₂O, mass = 18) or carbon monoxide (-CO, mass = 28). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Crystallographic Studies for Solid-State Structure Determination (e.g., X-ray Diffraction)

Crystallographic studies, particularly single-crystal X-ray diffraction, are the definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound has not been reported in the searched literature, a hypothetical crystal structure would reveal key structural parameters.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No published Density Functional Theory (DFT) studies were found for 5-(methylcarbamoyl)pyridine-2-carboxylic acid. Such calculations would typically provide insights into the molecule's geometry, stability, and electronic properties.

Electronic Structure and Molecular Orbital Analysis

Information regarding the electronic structure, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, is not available in published research. This analysis is crucial for understanding the molecule's reactivity and electronic behavior.

Conformational Analysis and Stability

There are no available studies on the conformational analysis of this compound. This type of investigation would identify the most stable three-dimensional arrangements of the molecule, which is fundamental to understanding its interactions and properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While experimental spectroscopic data may exist, no computational studies predicting the NMR chemical shifts or other spectroscopic parameters for this compound have been published. Such predictions are valuable for validating experimental findings and aiding in structure elucidation.

Molecular Docking and Dynamics Simulations

No molecular docking or molecular dynamics simulation studies have been published specifically for this compound. These computational techniques are essential for predicting how a molecule might interact with biological targets.

Prediction of Ligand-Protein Interactions (e.g., enzyme active sites, ion channels)

There is no published research predicting the interactions between this compound and any protein targets, such as enzyme active sites or ion channels.

Binding Affinity and Mechanistic Insights

Without docking or simulation studies, there is no data available on the potential binding affinity of this compound to any biological targets, nor are there any computationally derived mechanistic insights into its potential mode of action.

Chemoinformatic Approaches (e.g., Prediction of Activity Spectra for Substances (PASS))

Chemoinformatic tools play a crucial role in modern drug discovery by predicting the biological activity spectra of chemical compounds based on their structural formulas. One such tool, PASS, estimates the probability of a compound exhibiting various types of biological activity, including pharmacological effects, mechanisms of action, and specific toxicities. This approach allows for the early-stage identification of potential therapeutic applications and possible risks associated with a novel molecule.

However, a thorough review of scientific literature and chemical databases reveals a lack of specific studies applying PASS or similar chemoinformatic methods to this compound. Consequently, no data tables with predicted activities (Pa) and inactivities (Pi) can be presented for this compound. The absence of such data means that the potential biological activities of this compound, as predicted by computational models, remain uncharacterized.

Future computational studies on this molecule would be invaluable. A PASS analysis, for instance, could provide initial hypotheses about its pharmacological profile, guiding further experimental investigations. Such a study would typically generate a wide spectrum of predicted activities, which researchers could then prioritize for in vitro and in vivo testing based on the probabilities and novelty of the predictions. Without these foundational computational predictions, the exploration of the therapeutic potential of this compound relies solely on traditional screening methods.

Exploration of Biological Activities and Mechanistic Pathways

General Biological Activities Associated with Pyridine (B92270) Carboxylic Acid Scaffolds

The pyridine carboxylic acid scaffold is a foundational structure in medicinal chemistry, recognized for its wide array of biological activities. nih.gov Derivatives of this scaffold have been successfully developed into drugs for a multitude of conditions, including infections, cancer, inflammation, and diabetes. nih.govnih.gov The therapeutic versatility of these compounds stems from key structural features. The pyridine ring, being aromatic and electron-deficient, can engage in π-π stacking and form hydrogen bonds with biological targets, which enhances binding affinity. nih.gov Furthermore, the carboxylic acid group adds polarity and can coordinate with metal ions, a property that is particularly advantageous for enzyme inhibition. nih.gov The ease of substitution at various positions on the pyridine ring allows for the fine-tuning of a compound's activity and selectivity, making pyridine carboxylic acid derivatives a highly adaptable scaffold in drug discovery. nih.gov

The three main isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have given rise to a plethora of therapeutic agents. nih.govnih.gov These include treatments for tuberculosis, various cancers, Alzheimer's disease, angina, depression, and HIV/AIDS. nih.govnih.gov The ongoing research into these scaffolds continues to uncover new potential, with numerous patents in recent years disclosing novel pyridine carboxylic acid derivatives as potent enzyme inhibitors. nih.gov

The broad-spectrum biological activities of pyridine carboxylic acid derivatives are summarized in the table below:

Therapeutic AreaExamples of Biological Activity
Oncology Inhibition of kinases involved in cancer progression.
Infectious Diseases Antibacterial and antiviral properties.
Inflammatory Diseases Modulation of inflammatory pathways.
Metabolic Disorders Regulation of metabolic enzymes.
Neurological Disorders Activity against targets in the central nervous system.

Investigation of Specific Enzyme Target Interactions

While broad activities are associated with the pyridine carboxylic acid scaffold, specific derivatives are designed to interact with particular biological targets. The following sections explore the documented and potential interactions of compounds related to 5-(methylcarbamoyl)pyridine-2-carboxylic acid with various enzyme families.

TRP (Transient Receptor Potential) Channel Inhibition (e.g., TRPC6)

Research into the specific inhibitory activity of this compound on TRP channels, including TRPC6, is an area of active investigation. While direct evidence for this specific compound is emerging, the broader class of pyridine derivatives has been explored for their effects on ion channels. The structural motifs present in this compound, namely the pyridine core and the carboxamide group, are features that medicinal chemists often utilize to achieve specific interactions with the complex structures of ion channels like TRPC6.

Kinase Inhibition (e.g., Akt kinase, IKK complex, Trk receptors, VEGFR2)

The inhibition of kinases is a hallmark of many pyridine carboxylic acid derivatives in cancer therapy. nih.gov Compounds with this scaffold have been shown to target a range of kinases involved in cell signaling pathways that promote tumor growth and angiogenesis.

Akt Kinase: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Pyridine-based inhibitors have been designed to target Akt kinase.

IKK Complex: The IκB kinase (IKK) complex is central to the NF-κB signaling pathway, which is involved in inflammation and cancer. The development of pyridine derivatives as IKK inhibitors is a strategy to block these pathological processes.

Trk Receptors: Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases that, when activated by neurotrophins, play a role in the development and function of the nervous system. Their aberrant activation is implicated in some cancers, making them a target for inhibitors.

VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth. Several approved kinase inhibitors that target VEGFR2 feature a pyridine-containing scaffold.

The inhibitory potential of a compound against these kinases is often quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.

Kinase TargetTherapeutic Relevance
Akt kinase Cancer, Inflammation
IKK complex Inflammation, Cancer
Trk receptors Cancer, Neurological Disorders
VEGFR2 Cancer (Angiogenesis)

Histone Demethylase Modulation (e.g., KDM4A, KDM4B, KDM4C)

Histone demethylases are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression. The KDM4 family of histone demethylases (KDM4A, KDM4B, KDM4C) are 2-oxoglutarate-dependent oxygenases that are often overexpressed in various cancers. The pyridine carboxylic acid scaffold is a known chelator of the iron atom in the active site of these enzymes, making it a promising structural motif for the design of KDM4 inhibitors. nih.gov By inhibiting these enzymes, it is possible to reprogram the epigenetic landscape of cancer cells and inhibit their growth.

Coagulation Factor Inhibition (e.g., FXIa)

In the field of anticoagulation therapy, there is a continuous search for safer and more effective agents. Factor XIa (FXIa) is a key enzyme in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. Pyridine carboxylic acid derivatives have been investigated as inhibitors of coagulation factors, including FXIa. nih.gov The ability of the scaffold to present functional groups in a specific orientation allows for potent and selective interaction with the active site of the enzyme.

MetAP (Methionine Aminopeptidase) Inhibition

Methionine aminopeptidases (MetAPs) are enzymes that cleave the N-terminal methionine from newly synthesized proteins. This process is essential for the maturation and function of many proteins. There are two types of MetAPs in humans, MetAP1 and MetAP2. Inhibition of MetAP2 has been shown to have anti-angiogenic and anti-cancer effects. The pyridine carboxylic acid scaffold has been utilized in the design of MetAP inhibitors. nih.gov These compounds can chelate the divalent metal ions (typically Co2+ or Mn2+) in the enzyme's active site, leading to inhibition of its activity.

Modulation of Biological Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. nih.gov Its inhibition is a major goal in the development of anti-inflammatory therapies. Research has shown that certain polysubstituted pyridine derivatives can effectively inhibit NF-κB activation. For example, one study identified a compound that inhibited nitric oxide (NO) release with an IC50 value of 3.1 ± 1.1 μM and NF-κB transcriptional activity with an IC50 value of 172.2 ± 11.4 nM. nih.gov This compound was found to suppress the phosphorylation and nuclear translocation of NF-κB and inhibit the expression of downstream pro-inflammatory cytokines like TNF-α and IL-6 in RAW264.7 macrophage cells. nih.gov

Macrophages are central players in the inflammatory response, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical determinant of inflammation and its resolution. mdpi.com The modulation of macrophage polarization is a key therapeutic strategy. While direct evidence for this compound is lacking, the ability of related pyridine compounds to inhibit NF-κB suggests a potential to modulate macrophage responses. NF-κB is a critical signaling node in M1 macrophage activation. mdpi.com By inhibiting this pathway, compounds like this compound could potentially suppress the production of pro-inflammatory mediators by macrophages, thereby exerting an anti-inflammatory effect.

The pyridine carboxylic acid scaffold is found in a number of compounds with antimicrobial properties.

Antimycobacterial Activity: A pyridine carboxamide derivative, MMV687254, has been identified as a promising hit against Mycobacterium tuberculosis. nih.gov This compound demonstrated bacteriostatic activity in liquid cultures and, interestingly, bactericidal activity within macrophages. nih.gov Its mechanism of action involves being a prodrug that requires hydrolysis by the AmiC enzyme. nih.gov Furthermore, a structurally similar compound, 5-butyl-2-pyridinecarboxylic acid, showed a minimum inhibitory concentration (MIC) of 25–50 μM against M. tuberculosis. nih.gov These findings strongly suggest that this compound warrants investigation for its potential antimycobacterial effects.

Antibacterial Activity: The broader antibacterial potential of pyridine carboxylic acid derivatives has also been demonstrated. For instance, 5-butyl-2-pyridine carboxylic acid, produced by Aspergillus fumigatus, exhibited potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative human pathogenic bacteria. nih.gov The minimum inhibitory concentration (MIC) values for this compound ranged from 0.069 to 17.85 mg/mL depending on the bacterial strain. nih.gov Another class of related compounds, pyridonecarboxylic acids, which includes the antibacterial agent enoxacin, has also shown potent and broad in vitro antibacterial activity. nih.gov

Anthelmintic Activity: While direct studies on the anthelmintic properties of this compound are not available, related heterocyclic structures have been explored for this purpose. The general structural features of many anthelmintic drugs often include heterocyclic rings. However, without specific research, any potential anthelmintic activity of this compound remains speculative.

Table 2: Antimicrobial Activity of Structurally Related Pyridine Carboxylic Acid Derivatives

Compound Activity Organism(s) Key Findings Reference
MMV687254 Antimycobacterial Mycobacterium tuberculosis Bacteriostatic in culture, bactericidal in macrophages. nih.gov
5-butyl-2-pyridinecarboxylic acid Antimycobacterial Mycobacterium tuberculosis MIC of 25–50 μM. nih.gov
5-butyl-2-pyridinecarboxylic acid Antibacterial Gram-positive and Gram-negative bacteria Broad-spectrum activity with MICs from 0.069 to 17.85 mg/mL. nih.gov

Pyridine derivatives have been investigated for their potential as anticancer agents, with some showing the ability to modulate cell growth and induce apoptosis.

Research on novel dihydropyridine carboxylic acid derivatives has demonstrated cytotoxic activity against various cancer cell lines. mdpi.com For example, certain compounds in this class exhibited low IC50 values against the HCT-15 human colorectal adenocarcinoma cell line. mdpi.com In silico studies of these active compounds suggested they could interact with proteins involved in the apoptosis pathway. mdpi.com

Furthermore, a series of novel substituted pyrazolo[3,4-c]pyridin-5-ylamidines were synthesized and evaluated for their cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer), HT-1080 (fibrosarcoma), and PC-3 (prostate cancer). nih.gov A number of these derivatives were found to strongly reduce cancer cell proliferation and induce apoptosis. nih.gov Mechanistic studies indicated that the cytotoxic activity of these compounds could be related to the inhibition of Akt and ERK phosphorylation and/or the induction of p38 MAPK phosphorylation. nih.gov These findings highlight the potential for pyridine-based compounds, such as this compound, to interfere with key signaling pathways that regulate cancer cell growth and survival. Experimental screening against a panel of cancer cell lines would be the first step in exploring this potential.

Table 3: Compound Names Mentioned

Compound Name
This compound
A-803467
PF-04531083
Nav1.8-IN-1
MMV687254
5-butyl-2-pyridinecarboxylic acid

Structure Activity Relationship Sar Studies of 5 Methylcarbamoyl Pyridine 2 Carboxylic Acid and Its Analogues

Impact of Substituent Position and Nature on Biological Activity and Selectivity

The biological activity of pyridine (B92270) derivatives is highly sensitive to the position and chemical nature of substituents on the pyridine ring. nih.gov The placement of functional groups can dramatically alter a compound's potency and selectivity by affecting its electronic properties, conformation, and ability to interact with specific residues in the target's binding site.

Research on related pyridine carboxamides has shown that the position of the amide group (ortho-, meta-, or para- to the ring nitrogen) influences reactivity and intermolecular interactions. nih.gov For instance, ortho-substituted derivatives can exhibit unique hydrogen bonding patterns compared to their meta- and para-isomers. nih.gov In broader studies of pyridine derivatives, the introduction of electron-donating groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups has been found to enhance antiproliferative activity. nih.govmdpi.com Conversely, the presence of halogen atoms or bulky substituents often leads to lower biological activity. nih.govmdpi.com

In a series of 5,7-diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids, which share the pyridine-carboxylic acid core, substituents at the 2-position played a key role in modulating binding affinity and receptor selectivity. nih.gov The introduction of an alkyl group, such as butyl or isobutyl, resulted in potent mixed antagonists. nih.gov However, replacing the alkyl with a primary amino group, like a propylamino or isopropylamino substituent, led to highly selective antagonists for a specific receptor subtype. nih.gov This demonstrates that even subtle changes in the substituent's nature (from hydrophobic alkyl to polar amino) at a specific position can switch the selectivity profile of the compound.

The following table summarizes SAR findings from a study on 2-substituted 5,7-diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acid analogues, illustrating the impact of substituent nature on potency and selectivity. nih.gov

Compound IDSubstituent at 2-positionIC₅₀ (nM)Selectivity (Fold)
1 -H2.4170
2d -butyl0.2152
2f -isobutyl0.3226
2p -propylamino0.12520
2q -isopropylamino0.10420

Role of the Methylcarbamoyl Moiety in Ligand-Target Interactions

The methylcarbamoyl moiety, -C(=O)NHCH₃, is a critical functional group that significantly contributes to the binding affinity of the parent molecule through specific and directional interactions. This group can participate in ligand-target binding in several key ways:

Hydrogen Bonding: The amide group within the moiety is an excellent hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen, C=O). These interactions are crucial for anchoring the ligand within the binding pocket of a protein target.

Electrostatic Interactions: The ionic character of side chains is highly important in determining the affinity of an inhibitor. nih.gov The partial charges on the atoms of the polar amide bond can engage in favorable electrostatic interactions with charged or polar residues at the active site, contributing to the stabilization of the ligand-target complex. nih.gov

Hydrophobic Interactions: The terminal methyl group provides a small hydrophobic surface. While seemingly minor, the addition of a methyl group can improve binding affinity if it can occupy a small hydrophobic pocket within the target site. nih.gov This transfer of a solvent-exposed methyl group on a ligand into a hydrophobic region of a protein can contribute favorably to the free energy of binding. nih.gov

The geometry of the functional group is also a factor; the trigonal planar nature of the amide bond imposes conformational constraints on the ligand, which can be beneficial for pre-organizing the molecule for optimal binding. nih.gov

Influence of the Pyridine-2-carboxylic Acid Scaffold on Molecular Recognition

The pyridine-2-carboxylic acid scaffold serves as the foundational structure for molecular recognition, orienting the key interacting groups in a precise spatial arrangement. Pyridine is a common heterocyclic framework in drug design, valued for its unique chemical properties. nih.gov

The key features of this scaffold include:

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is sp2-hybridized and possesses a lone pair of electrons, making it a hydrogen bond acceptor. nih.gov Its basic nature allows it to form stable salts or engage in ionic interactions if protonated. nih.gov The electron-withdrawing nature of the nitrogen makes the pyridine ring electron-deficient, influencing its ability to participate in aromatic or stacking interactions with protein residues. nih.gov

The Carboxylic Acid Group: Positioned at the 2-position, the carboxylic acid is a strong interacting group. At physiological pH, it is typically deprotonated to form a carboxylate anion, making it a potent hydrogen bond acceptor and enabling the formation of strong, charge-assisted hydrogen bonds or salt bridges with positively charged residues like arginine or lysine (B10760008) in the target's active site. The robust nature of the carboxylic acid–pyridine interaction is a well-utilized motif in crystal engineering and molecular design. researchgate.net

Structural Rigidity: The aromatic pyridine ring provides a rigid and planar scaffold. This rigidity reduces the entropic penalty upon binding to a target, as the molecule has fewer freely rotatable bonds. This pre-organization can lead to higher binding affinities.

Together, the pyridine nitrogen and the adjacent carboxylic acid group can act as a chelating unit, forming strong bidentate interactions with a single residue or a metal cofactor in an enzyme's active site. nih.gov

Design Principles for Enhanced Potency and Targeted Activity

Based on the SAR studies of 5-(methylcarbamoyl)pyridine-2-carboxylic acid and its analogues, several design principles can be formulated to guide the development of new compounds with improved potency and selectivity:

Optimize Ring Substitution: The pyridine ring can be substituted to probe for additional interactions. Introducing small, polar, or hydrogen-bonding groups at positions that are tolerant to substitution can enhance binding affinity. nih.govmdpi.com Conversely, adding bulky groups or halogens should be approached with caution as they can lead to steric clashes or unfavorable interactions, reducing activity. nih.gov

Fine-Tune the Carbamoyl (B1232498) Moiety: The N-methyl group can be replaced with other small alkyl or functionalized groups to explore potential hydrophobic pockets or additional hydrogen bonding opportunities near the amide binding site. nih.gov Maintaining the N-H bond is often crucial for its role as a hydrogen bond donor.

Leverage the Scaffold's Interactions: Modifications should not compromise the essential binding interactions of the pyridine nitrogen and the 2-carboxylic acid. These groups often serve as the primary anchor for the molecule. The relative orientation of these two groups is critical and should be maintained.

By systematically applying these principles, medicinal chemists can rationally design next-generation analogues of this compound with superior therapeutic potential.

Preclinical Pharmacological Investigations in Vitro and in Vivo Models

Cell-Based Assays for Biological Response Evaluation

Detailed in vitro studies evaluating the biological response of 5-(methylcarbamoyl)pyridine-2-carboxylic acid using cell-based assays are not extensively available in publicly accessible scientific literature. Typically, the initial assessment of a compound's biological activity involves a variety of cell-based assays to determine its effect on cellular processes.

A common preliminary assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is used to assess cell viability and metabolic activity. In this assay, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified by spectrophotometry, is proportional to the number of viable cells. While this is a standard method, specific data from MTT assays conducted on cell lines treated with this compound, including IC50 values (the concentration at which 50% of cell growth is inhibited), are not currently reported.

For context, studies on other pyridine-urea derivatives have utilized the MTT colorimetric assay to examine their anti-proliferative activity against various cancer cell lines, such as the breast cancer MCF-7 cell line. mdpi.com Similarly, other derivatives of pyridine-2-carboxylic acid have been evaluated for their cytotoxic effects against a broad panel of human cancer cell lines. nih.gov These investigations typically involve exposing the cells to a range of concentrations of the test compound and measuring the percentage of cell growth inhibition. mdpi.com

Interactive Data Table: Illustrative Cell Viability Data (Hypothetical)

The following table is a hypothetical representation of data that would be generated from an MTT assay and is for illustrative purposes only, as no specific data for this compound was found.

Cell LineCompound Concentration (µM)% Cell Viability
Cancer Cell Line A195
Cancer Cell Line A1075
Cancer Cell Line A5040
Cancer Cell Line A10020
Normal Cell Line B198
Normal Cell Line B1092
Normal Cell Line B5085
Normal Cell Line B10078

Evaluation in Relevant Disease Models (Non-human, non-toxicology focus)

Information regarding the evaluation of this compound in non-human, in vivo disease models for efficacy is not available in the reviewed scientific literature. Preclinical in vivo studies are crucial for determining a compound's potential therapeutic effect in a living organism before it can be considered for human trials.

For instance, if a compound showed promise in in vitro cancer cell assays, it would typically be tested in animal models of cancer, such as xenograft models in immunocompromised mice. In these models, human cancer cells are implanted in mice, and the ability of the compound to inhibit tumor growth is assessed. nih.gov For other indications, different animal models would be employed. For example, derivatives of 5-thio-2-pyridinecarboxylic acid have been evaluated in spontaneously hypertensive rats to assess their antihypertensive activity. mercell.com The specific disease model chosen would depend on the therapeutic area suggested by the in vitro data.

Pharmacokinetic and Metabolic Stability Research

There is no specific data available on the pharmacokinetic properties or the metabolic stability of this compound from in vitro studies using human liver microsomes. This type of research is fundamental to drug discovery and development, as it helps to predict how a drug will be absorbed, distributed, metabolized, and excreted (ADME) in the human body.

In vitro metabolic stability assays are commonly performed using human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govmdpi.com In these assays, the test compound is incubated with liver microsomes and a cofactor such as NADPH to initiate the metabolic process. nih.gov The rate at which the parent compound disappears over time is measured, typically by LC-MS/MS, to determine key parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov These parameters are crucial for predicting the in vivo hepatic clearance of a compound. nih.gov

Interactive Data Table: Illustrative Metabolic Stability Data (Hypothetical)

The following table is a hypothetical representation of data from an in vitro human liver microsome stability assay and is for illustrative purposes only, as no specific data for this compound was found.

ParameterValue
Incubation Time (min)% Remaining
0100
585
1560
3035
6010
Calculated Parameters
In Vitro Half-life (t1/2, min)25
Intrinsic Clearance (CLint, µL/min/mg protein)27.7

A compound with a short half-life and high clearance in this assay would be predicted to be rapidly metabolized in the body, which might necessitate more frequent dosing or formulation strategies to prolong its therapeutic effect. Conversely, a compound that is too stable might accumulate in the body, leading to potential toxicity.

Emerging Research Directions and Potential Applications

Development as Molecular Probes for Mechanistic Biology

The pyridine (B92270) scaffold is a fundamental component in many biologically active molecules and approved drugs. nih.gov This prevalence suggests that derivatives like 5-(methylcarbamoyl)pyridine-2-carboxylic acid could be developed into molecular probes. These probes are valuable tools for understanding complex biological processes at the molecular level. By attaching fluorescent tags or reactive groups to the pyridine ring, researchers can potentially track the distribution, metabolism, and target engagement of molecules containing this scaffold within cells and organisms. The carboxylic acid and methylcarbamoyl groups on this compound offer functional handles for such modifications, making it a candidate for the development of tailored probes to investigate specific biological pathways or enzyme activities.

Exploration in Non-Therapeutic Material Science or Agrochemical Fields

The versatility of the pyridine carboxylic acid structure extends beyond medicine into material science and agrochemistry. For instance, pyridine derivatives are utilized in the creation of dyes for the textile industry. researchgate.net In the realm of material science, related compounds like 5-Nitropyridine-2-carboxylic acid are used in producing specialty polymers and advanced materials such as coatings and adhesives. chemimpex.com This is due to the ability of the pyridine ring and its functional groups to influence the physical and chemical properties of polymers.

In the agrochemical sector, pyridine carboxylic acid derivatives have been successfully developed as herbicides. A notable example is Aminopyralid, a potassium salt of 4-amino-3,6-dichloro-2-pyridine carboxylic acid, which is effective for controlling broadleaf weeds in various settings like rangelands and pastures. epa.gov Given these precedents, this compound could be explored for similar applications. Its specific substituents might confer novel properties, potentially leading to the development of new materials or agrochemicals with improved efficacy or environmental profiles.

Future Synthetic Challenges and Innovations for Pyridine Carboxamides

The synthesis of pyridine carboxamides, the class to which this compound belongs, is an active area of chemical research. Traditional methods often require harsh reaction conditions, while modern approaches aim for more efficient and environmentally friendly processes.

Recent innovations in this field include:

Electrochemical Synthesis: An external chemical oxidant-free method has been developed for synthesizing pyridine carboxamides from pyridine carbohydrazides and amines. This approach uses potassium iodide as a mediator and electrolyte in an aqueous medium, offering a greener alternative to conventional methods. rsc.org

Multi-component Reactions: Pyridine-2-carboxylic acid has been used as an efficient catalyst in multi-component reactions to synthesize complex heterocyclic structures. rsc.orgnih.gov This strategy allows for the rapid construction of diverse molecules from simple starting materials in a single step, which is highly desirable in drug discovery and materials science. nih.gov

Despite these advances, challenges remain. For instance, the position of substituents on the pyridine ring can significantly affect reaction yields. mdpi.com In the synthesis of some pyridine carboxamides, ortho-substituted derivatives have been observed to form salts unexpectedly under certain conditions, highlighting the need for careful optimization of reaction parameters. mdpi.com Future research will likely focus on developing more robust and selective synthetic methods to overcome these challenges and enable the efficient production of a wider range of pyridine carboxamide derivatives.

Prospects for Rational Design of Novel Bioactive Agents within the Pyridine Carboxylic Acid Class

The pyridine carboxylic acid scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds. nih.govmdpi.com This makes it an excellent starting point for the rational design of new drugs. The versatility of the pyridine ring allows for easy modification at various positions, enabling chemists to fine-tune the pharmacological properties of a molecule to enhance its activity and selectivity. nih.gov

The pyridine nucleus is a key component in numerous drugs with a wide range of therapeutic applications, including treatments for cancer, tuberculosis, and inflammatory diseases. researchgate.netnih.gov Researchers are actively exploring this scaffold to discover new enzyme inhibitors and other bioactive agents. nih.gov By applying scaffold-hopping and molecular hybridization techniques, scientists can design novel compounds that combine the beneficial features of the pyridine carboxylic acid core with other pharmacologically active groups. researchgate.netrsc.org This approach has led to the discovery of new anticancer agents with improved efficacy and reduced toxicity. researchgate.netrsc.org The rational design of new molecules based on the this compound framework could therefore lead to the development of the next generation of therapeutic agents.

Compound NameCAS NumberMolecular Formula
This compoundNot readily availableC8H8N2O3
5-Nitropyridine-2-carboxylic acid16649-67-7C6H4N2O4
Aminopyralid150114-71-9C6H5Cl2N2O2
Pyridine-2-carboxylic acid98-98-6C6H5NO2

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(methylcarbamoyl)pyridine-2-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis can be optimized using protocols analogous to those for structurally related pyridinecarboxylic acids. For example, coupling methylamine with a pre-functionalized pyridine-2-carboxylic acid derivative under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C improves yields . Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS ensures intermediate stability. Post-synthesis, recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical:

  • ¹H NMR : Identify the methylcarbamoyl group (δ ~2.8–3.1 ppm for N–CH₃) and aromatic protons (δ ~7.5–8.5 ppm for pyridine).
  • ¹³C NMR : Carboxylic acid (δ ~170 ppm), carbonyl (δ ~165–170 ppm), and pyridine carbons (δ ~120–150 ppm) confirm functional groups .
  • IR Spectroscopy : Stretching bands for C=O (carboxylic acid: ~1700 cm⁻¹; amide: ~1650 cm⁻¹) validate the structure. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation .

Q. How can solubility challenges for this compound in aqueous buffers be addressed?

  • Methodological Answer : Derivatization (e.g., converting the carboxylic acid to a sodium salt via NaOH titration) improves aqueous solubility . Alternatively, use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in buffered systems. Solubility parameters (Hansen solubility) can be computationally modeled to identify compatible solvents .

Advanced Research Questions

Q. How can computational modeling predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model binding affinities between the carboxylic acid/amide groups and metal ions (e.g., Cd²⁺, Co²⁺). Molecular electrostatic potential (MEP) maps highlight electron-rich sites for metal coordination. Compare results with experimental X-ray diffraction data from analogous ligands, such as 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid in Cd(II) complexes .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray crystallography provides unambiguous confirmation of molecular geometry .
  • 2D NMR (COSY, HSQC) clarifies proton-carbon correlations, especially for overlapping aromatic signals.
  • Elemental analysis verifies stoichiometry (±0.4% tolerance) . If discrepancies persist, assess purity via HPLC and repeat syntheses under inert atmospheres to exclude oxidative byproducts.

Q. How does steric hindrance from the methylcarbamoyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : Steric effects can reduce catalytic efficiency in Suzuki-Miyaura couplings. Mitigate this by:

  • Using bulky palladium catalysts (e.g., XPhos Pd G3) to prevent catalyst poisoning.
  • Introducing directing groups (e.g., pyridyl N-oxide) to enhance regioselectivity.
  • Refer to studies on analogous pyridinecarboxamides, where steric maps correlate reaction yields with substituent size .

Q. What are the challenges in synthesizing heterocyclic derivatives of this compound, and how can they be overcome?

  • Methodological Answer : Cyclization reactions (e.g., forming thiazolo[5,4-c]pyridine derivatives) require precise control of temperature and protecting groups. For example, cyclocondensation with Lawesson’s reagent under reflux in toluene generates thiazole rings, but overreduction risks can be minimized by monitoring via in-situ IR .

Safety and Handling Considerations

  • Storage : Store at −20°C under nitrogen to prevent hydrolysis of the amide bond.
  • Toxicity Screening : Conduct Ames tests for mutagenicity and assess cytotoxicity in HEK293 cells (IC₅₀ > 100 µM recommended for handling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.